![molecular formula C24H18N4O3 B2747614 2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 873571-71-2](/img/structure/B2747614.png)

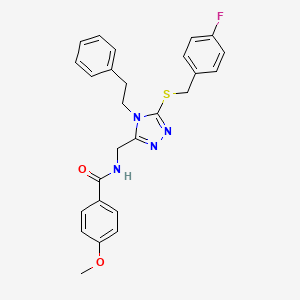

2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a useful research compound. Its molecular formula is C24H18N4O3 and its molecular weight is 410.433. The purity is usually 95%.

BenchChem offers high-quality 2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques and Scaffold Diversity

The complex chemical structure mentioned is representative of a broader class of compounds known for their synthesis versatility and potential applications in scientific research. A notable example is the synthesis of related spiro compounds through one-pot, multi-component reactions in water, highlighting efficient and eco-friendly methodologies for creating structurally diverse scaffolds (Rahmati, Kenarkoohi, & Khavasi, 2012). Similarly, libraries of skeletally diverse potential bioactive heterocyclic compounds, including spirocyclic and polycyclic structures, have been synthesized, demonstrating the potential for discovering new therapeutics (Jayarajan & Vasuki, 2012).

Novel Derivatives and Their Applications

Research has also focused on generating novel spiroxindole fused derivatives through 1,3-dipolar cycloaddition reactions, indicating the versatility of spiro compounds in synthesizing complex molecules that could have various biological activities (Poomathi et al., 2015). Another study synthesized spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles, showcasing the adaptability of spiro compounds in creating molecules with potential pharmacological properties (Aly et al., 2018).

Environmental and Industrial Applications

Interestingly, some spiro derivatives have been evaluated for non-medical applications, such as corrosion inhibitors in industrial settings. Their synthesis aligns with Green Chemistry principles, using one-step multicomponent reactions and ultrasound energy, demonstrating their environmental and practical value (Gupta et al., 2018).

Antibacterial Activity

Spiro compounds have also been synthesized and evaluated for their antibacterial activities, indicating their potential use in developing new antibiotics. The structural diversity achievable with spiro scaffolds allows for the exploration of novel mechanisms of action against bacterial pathogens (Vinoth, Vadivel, & Lalitha, 2021).

Mécanisme D'action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes resulting from this compound’s action would depend on its particular structure and the target it binds to.

Biochemical Pathways

Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these impacted pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2'-amino-6'-benzyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c1-14-11-19-20(22(29)28(14)13-15-7-3-2-4-8-15)24(17(12-25)21(26)31-19)16-9-5-6-10-18(16)27-23(24)30/h2-11H,13,26H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZDKAZLFFZECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1CC3=CC=CC=C3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747531.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2747532.png)

![N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2747538.png)

![4-[[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B2747541.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2747545.png)

![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2747553.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)